molecular formula C5H11NO B1449857 3-Ethyloxetan-3-amine CAS No. 1363383-14-5

3-Ethyloxetan-3-amine

Cat. No. B1449857
CAS RN: 1363383-14-5
M. Wt: 101.15 g/mol
InChI Key: DFNDHTNAOKAPGX-UHFFFAOYSA-N
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Description

3-Ethyloxetan-3-amine, also known as N-ethyloxetan-3-amine, is a chemical compound with the CAS Number: 1341989-73-8 . It has a molecular weight of 101.15 .


Synthesis Analysis

The synthesis of oxetane derivatives, including this compound, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered oxetane ring . The CAS Number is 1341989-73-8 and the molecular weight is 101.15 .


Chemical Reactions Analysis

Oxetanes, including this compound, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

1. Amide Formation in Aqueous Media

3-Ethyloxetan-3-amine is relevant in the study of amide formation. Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using related compounds. Their study focused on the reactivity of these compounds under different pH conditions and identified key factors influencing the formation of amides, highlighting the stability of such compounds in neutral and higher pH regions (Nakajima & Ikada, 1995).

2. Surface Modification for Biomedical Applications

The modification of surfaces with amines, including structures similar to this compound, has been investigated for biomedical applications. Nissen et al. (2008) characterized aminated poly(ethylene terephthalate) surfaces, demonstrating the potential of these modified surfaces in attaching biologically active molecules (Nissen et al., 2008).

3. Secondary Organic Aerosol Formation

Research on primary aliphatic amines, similar in structure to this compound, has implications for environmental science. Malloy et al. (2008) studied the formation of secondary organic aerosols from such amines, revealing significant aerosol mass yields in the presence of NO3, which has implications for air quality and pollution studies (Malloy et al., 2008).

4. Synthesis of Polymeric Materials

This compound and related compounds have been utilized in the synthesis of polymers. Cardiano et al. (2005) investigated the reaction of epoxy derivatives with primary amines, leading to materials with potential applications in stone conservation (Cardiano et al., 2005).

5. Catalysis in Organic Synthesis

The role of primary amines in catalysis has been explored, which is relevant to compounds like this compound. Huang and Jacobsen (2006) discussed the use of primary amine-thiourea catalysts for the enantioselective addition of ketones to nitroalkenes, demonstrating the importance of these amines in asymmetric synthesis (Huang & Jacobsen, 2006).

Safety and Hazards

When handling 3-Ethyloxetan-3-amine, it is advised to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, do not eat, drink, or smoke, and keep containers securely sealed when not in use .

properties

IUPAC Name

3-ethyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5(6)3-7-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNDHTNAOKAPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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